[(5-Bromopyrimidin-2-yl)methyl](propan-2-yl)amine
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Overview
Description
(5-Bromopyrimidin-2-yl)methylamine is a chemical compound that features a bromopyrimidine moiety attached to a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the reaction of 5-bromopyrimidine with an appropriate amine. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine reacts with propan-2-ylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, using catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A precursor in the synthesis of (5-Bromopyrimidin-2-yl)methylamine.
2-Bromopyrimidine: Another brominated pyrimidine with similar reactivity.
5-Bromo-2-(piperidin-1-yl)pyrimidine: A structurally related compound with different substituents.
Uniqueness
(5-Bromopyrimidin-2-yl)methylamine is unique due to its specific combination of a bromopyrimidine ring and a propan-2-ylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H12BrN3 |
---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
N-[(5-bromopyrimidin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H12BrN3/c1-6(2)10-5-8-11-3-7(9)4-12-8/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
OKMDMJSPZZEUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=C(C=N1)Br |
Origin of Product |
United States |
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